molecular formula C19H20N2O4S B2476273 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 441289-48-1

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2476273
CAS No.: 441289-48-1
M. Wt: 372.44
InChI Key: WBCBOPUDRSFGTE-FMQUCBEESA-N
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Description

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Ethoxylation and Methylation:

    Condensation Reaction: The final step involves the condensation of the ethoxy-methylbenzothiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide: is similar to other benzothiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and dimethoxy groups enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-5-25-13-7-8-14-17(11-13)26-19(21(14)2)20-18(22)12-6-9-15(23-3)16(10-12)24-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCBOPUDRSFGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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